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Compound of Interest

Compound Name: 4-Bromofuran-2-carboxamide

Cat. No.: B1526607

An In-Depth Guide to 4-Bromofuran-2-carboxamide as a Versatile Synthetic Building Block

Application Notes & Protocols for Researchers
Introduction: The Strategic Value of 4-Bromofuran-
2-carboxamide

In the landscape of modern organic synthesis, particularly within medicinal chemistry and
materials science, the selection of starting materials is paramount. 4-Bromofuran-2-
carboxamide (CAS No. 957345-95-8) has emerged as a highly valuable and versatile
heterocyclic building block.[1] Its utility stems from a unique bifunctional architecture: a furan
ring substituted with both a reactive bromine atom at the 4-position and a carboxamide group
at the 2-position. This arrangement provides two distinct points for molecular elaboration,
enabling the construction of complex and diverse chemical entities.

The furan nucleus is a privileged scaffold found in a wide array of pharmaceuticals and natural
products, prized for its specific electronic properties and ability to engage in biological
interactions.[2][3] The carboxamide moiety (-CO-NH-) is a cornerstone of biological systems,
notably forming the backbone of peptides, and is a common feature in many drug candidates
due to its hydrolytic stability and hydrogen bonding capabilities.[2] The bromine atom serves as
a versatile synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions,
allowing for the strategic formation of new carbon-carbon and carbon-heteroatom bonds.[1]
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This guide provides an in-depth exploration of 4-Bromofuran-2-carboxamide's applications,
focusing on its role in palladium-catalyzed cross-coupling reactions. We will detail the
mechanistic rationale behind these transformations and provide robust, field-proven protocols
for its use in Suzuki-Miyaura and Sonogashira couplings, empowering researchers to leverage
this potent building block in their synthetic campaigns.

Table 1: Physicochemical Properties of 4-Bromofuran-2-carboxamide

Property Value Source

CAS Number 957345-95-8 [1]

Molecular Formula CsHaBrNO2 [1114]

Molecular Weight 190.00 g/mol [1]

Appearance Off-white to yellow solid [5]
2-8°C, in a dry, well-ventilated

Storage [1][4]
place

Core Application: Palladium-Catalyzed Cross-
Coupling Reactions

The bromine atom at the C4 position of the furan ring makes 4-Bromofuran-2-carboxamide
an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions.
These reactions are foundational in modern synthesis for their reliability and broad functional
group tolerance.

Suzuki-Miyaura Coupling: Forging C(sp?)-C(sp?) Bonds

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is
one of the most powerful methods for constructing biaryl and vinyl-aryl linkages.[6][7] This
transformation is central to the synthesis of numerous drug candidates, including kinase
inhibitors and antibacterial agents.[1][8]

Mechanistic Rationale: The reaction proceeds via a catalytic cycle involving a palladium(0)
species.[9] The key steps are:
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o Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 4-
Bromofuran-2-carboxamide to form a Pd(ll) complex.

o Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate
species, which then transfers its organic group to the palladium center, displacing the halide.
[6][10]

e Reductive Elimination: The two organic fragments on the Pd(Il) center couple and are
expelled, forming the desired product and regenerating the active Pd(0) catalyst.[9]

"""""""""" Base (e.g., KsPOa)

[R*-B(OH)s” R2-B(OH):

o L RL-Pd(Il)L2-Br
Oxidative Addition (Rt = Furan-carboxamide) RI-Br

. 2-B(OH)s]
Transmetalation / Reductive Elimination Pd(0

RI-Pd(ll)L2-R2

Product
Rl_RZ

Click to download full resolution via product page

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Protocol 2.1: General Procedure for Suzuki-Miyaura
Coupling

This protocol is adapted from established methodologies for the arylation of brominated
heterocyclic compounds.[8][11]

Materials & Equipment:
¢ 4-Bromofuran-2-carboxamide

» Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
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o Palladium catalyst (e.g., Pd(PPhs)s, 2-5 mol%)

e Base (e.g., KsPOa4 or Na2COs, 2.0 equivalents)

e Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)
o Schlenk flask or reaction vial with a magnetic stir bar

 Inert gas supply (Argon or Nitrogen)

e Standard glassware for work-up and purification

« Silica gel for column chromatography

Step-by-Step Methodology:

e Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-Bromofuran-2-
carboxamide (1.0 eq.), the desired aryl boronic acid (1.1 eq.), the palladium catalyst (e.g.,
tetrakis(triphenylphosphine)palladium(0), 3 mol%), and the base (e.g., KsPOa, 2.0 eq.).

e Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) to
the flask via syringe. The final concentration should be approximately 0.1 M with respect to
the starting bromide.

o Reaction Conditions: Stir the reaction mixture vigorously and heat to 80-100 °C. Monitor the
reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material
is consumed (typically 8-24 hours).

o Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with
ethyl acetate and wash with water, followed by saturated aqueous NacCl (brine).

 Purification: Dry the organic layer over anhydrous Na=SOa4, filter, and concentrate under
reduced pressure. The crude residue is then purified by flash column chromatography on
silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to
yield the pure 4-aryl-furan-2-carboxamide product.

Table 2: Representative Substrates for Suzuki-Miyaura Coupling
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Aryl .
. Typical
Entry Boronic Catalyst Base Solvent .
. Yield Range
Acid
Phenylboroni )
1 ) Pd(PPhs)a K3POa4 Dioxane/H20  75-90%
c acid
4-
2 Methoxyphen  Pd(PPhs)a K3POa4 Dioxane/H20  80-95%
ylboronic acid
3-
3 Pyridinylboro PdClz(dppf) Na2COs Toluene/H20 60-80%
nic acid
4-
(Trifluorometh  Pd(OACc)2/SP )
4 K3POa4 Dioxane/H20  65-85%

yl)phenylboro  hos
nic acid

Yields are representative and highly dependent on the specific substrate and precise reaction
conditions.

Sonogashira Coupling: Constructing C(sp?)-C(sp)
Bonds

The Sonogashira reaction provides a direct and efficient pathway to couple terminal alkynes
with aryl halides, generating valuable alkynyl-furan derivatives.[12] This reaction is
indispensable for creating extended 1t-conjugated systems for materials science and for
introducing versatile alkyne handles for further synthetic manipulations, such as click chemistry
or cyclization reactions.[13][14]

Mechanistic Rationale: The Sonogashira reaction is unique in that it typically employs a dual-
catalyst system.[15]

o Palladium Cycle: Similar to the Suzuki coupling, this cycle involves oxidative addition of the
aryl bromide to Pd(0) and subsequent reductive elimination.
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o Copper Cycle: A copper(l) co-catalyst reacts with the terminal alkyne in the presence of a
base to form a copper(l) acetylide intermediate. This species is highly reactive and readily
participates in the transmetalation step with the Pd(ll) complex. The use of copper
accelerates the reaction, often allowing it to proceed at room temperature.[15]

Palladium Cycle Copper Cycle

Base (e.g., EtsN)

Cu(I), Base

Reductive

1_ -
R-Pd(I)L2-Br Elimination

Tra$smetalati()n

R1-Pd(Il)L2-C=CR?

Product
R1-C=CR?

Click to download full resolution via product page

Figure 2: Interplay of Catalytic Cycles in the Sonogashira Reaction.

Protocol 2.2: General Procedure for Sonogashira
Coupling

This protocol is based on standard conditions for palladium/copper co-catalyzed alkynylation.
[13][16]

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Sonogashira_Coupling
https://www.benchchem.com/product/b1526607?utm_src=pdf-body-img
https://pdf.benchchem.com/1280/Application_Notes_and_Protocols_Sonogashira_Cross_Coupling_of_4_Bromo_2_1_3_Benzothiadiazole_Derivatives.pdf
https://www.researchgate.net/publication/51203642_Recent_Advances_in_Sonogashira_Reactions
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1526607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Materials & Equipment:

e 4-Bromofuran-2-carboxamide

o Terminal alkyne (1.2 equivalents)

o Palladium catalyst (e.g., PdCIz(PPhs)z, 2 mol%)

o Copper(l) iodide (Cul, 1-2 mol%)

e Amine base (e.g., Triethylamine (EtsN) or Diisopropylamine (DIPA), >2 equivalents)
e Anhydrous solvent (e.g., THF or DMF)

e Schlenk flask and inert gas supply

» Standard work-up and purification equipment

Step-by-Step Methodology:

e Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-Bromofuran-2-
carboxamide (1.0 eq.), the palladium catalyst (e.g., bis(triphenylphosphine)palladium(ll)
dichloride, 2 mol%), and copper(l) iodide (1.5 mol%).

e Reagent Addition: Suspend the solids in an anhydrous solvent like THF. Add the amine base
(e.g., EtsN, 3.0 eq.), followed by the dropwise addition of the terminal alkyne (1.2 eq.) via
syringe.

e Reaction Conditions: Stir the mixture at room temperature. The reaction is often rapid but
can be gently heated (40-60 °C) if proceeding slowly. Monitor progress by TLC.

» Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove
catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced
pressure.

 Purification: Dissolve the residue in ethyl acetate and wash with a saturated aqueous
solution of NH4Cl to remove the amine hydrohalide salt, followed by brine. Dry the organic
layer over anhydrous NazSOas, filter, and evaporate the solvent. Purify the crude product by
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flash column chromatography (e.g., hexane/ethyl acetate) to afford the desired 4-alkynyl-
furan-2-carboxamide.

Applications in Drug Discovery and Beyond

The derivatives synthesized from 4-Bromofuran-2-carboxamide have shown significant
potential in various fields, underscoring the strategic importance of this building block.

o Antibacterial Agents: Furan-carboxamide scaffolds have been elaborated via Suzuki coupling
to produce analogues with potent in-vitro activity against clinically isolated, drug-resistant
bacteria such as A. baumannii and MRSA.[8][17] This highlights the role of the furan-
carboxamide core in developing new antimicrobial agents to combat the growing threat of
antibiotic resistance.[2]

o Anticancer Therapeutics: The furan nucleus is a key component in compounds designed to
exhibit cytotoxic activity against cancer cell lines.[3] For example, certain furan-based
derivatives have been shown to induce apoptosis and disrupt the cell cycle in breast cancer
cells (MCF-7).[3] The ability to diversify the 4-position of the furan ring allows for systematic
structure-activity relationship (SAR) studies to optimize potency and selectivity.

» Kinase Inhibitors: The furan scaffold is explored in the design of novel kinase inhibitors, a
major class of targeted cancer therapies.[1] The carboxamide group can act as a crucial
hydrogen bond donor/acceptor, while the substituent introduced at the 4-position can be
tailored to fit into specific hydrophobic pockets of the kinase active site.

o Agrochemicals: The building block has been used in the development of novel fungicides,
demonstrating its utility beyond pharmaceuticals.[1]

Conclusion

4-Bromofuran-2-carboxamide is a powerful and versatile building block that provides a
reliable entry point into a diverse chemical space of high-value compounds. Its true strength
lies in its predictable reactivity in palladium-catalyzed cross-coupling reactions, particularly the
Suzuki-Miyaura and Sonogashira couplings. The protocols and insights provided in this guide
are intended to equip researchers in drug discovery, medicinal chemistry, and materials
science with the practical knowledge to effectively utilize this reagent. By enabling the modular
and efficient synthesis of complex furan derivatives, 4-Bromofuran-2-carboxamide will
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continue to be a key component in the development of next-generation therapeutics and
functional materials.
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BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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